molecular formula C12H18N2O2 B066186 2,6-Diisopropyl-4-nitroaniline CAS No. 163704-72-1

2,6-Diisopropyl-4-nitroaniline

Cat. No.: B066186
CAS No.: 163704-72-1
M. Wt: 222.28 g/mol
InChI Key: VQMXCKREXFUBLS-UHFFFAOYSA-N
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Description

2,6-Diisopropyl-4-nitroaniline is an organic compound with the molecular formula C12H18N2O2. It is a derivative of aniline, characterized by the presence of two isopropyl groups at the 2 and 6 positions and a nitro group at the 4 position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diisopropyl-4-nitroaniline typically involves the nitration of 2,6-Diisopropylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4 position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,6-Diisopropyl-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium methoxide, dimethylformamide as a solvent.

Major Products Formed

Scientific Research Applications

2,6-Diisopropyl-4-nitroaniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Material Science: Used in the development of polymers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diisopropyl-4-nitroaniline is unique due to the presence of both isopropyl and nitro groups, which impart distinct chemical reactivity and physical properties. This combination makes it a valuable intermediate in various synthetic pathways and applications .

Properties

IUPAC Name

4-nitro-2,6-di(propan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-7(2)10-5-9(14(15)16)6-11(8(3)4)12(10)13/h5-8H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMXCKREXFUBLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1N)C(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398825
Record name 2,6-Diisopropyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163704-72-1
Record name 2,6-Bis(1-methylethyl)-4-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163704-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diisopropyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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